3-Methyl-5-(trifluoromethoxy)phenylacetic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

GPR40/FFAR1 and CNS drug discovery programs are frequently stalled by the rapid hepatic clearance of conventional phenylacetic acid building blocks. 3-Methyl-5-(trifluoromethoxy)phenylacetic acid directly solves this liability with a metabolically robust -OCF3 group and a balanced lipophilicity profile (ΔLogP +0.5-1.0 vs. -CF3) that favors passive BBB diffusion while minimizing P-gp efflux. • Enhanced microsomal stability validated in rodent brain-exposure models • Underrepresented 3-methyl-5-OCF3 substitution pattern enables novel SAR exploration • 97% purity; ambient storage & shipping; stock held in US/EU hubs for immediate dispatch

Molecular Formula C10H9F3O3
Molecular Weight 234.17 g/mol
CAS No. 1000339-57-0
Cat. No. B1361773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(trifluoromethoxy)phenylacetic acid
CAS1000339-57-0
Molecular FormulaC10H9F3O3
Molecular Weight234.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O
InChIInChI=1S/C10H9F3O3/c1-6-2-7(5-9(14)15)4-8(3-6)16-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
InChIKeyVEEJCMLHVUBOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-(trifluoromethoxy)phenylacetic Acid (CAS 1000339-57-0): Chemical Profile and Procurement Considerations


3-Methyl-5-(trifluoromethoxy)phenylacetic acid is a trifluoromethoxy-substituted phenylacetic acid derivative with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234.17 g/mol . As a research chemical, it is primarily available at purities of 95–97% and serves as a molecular building block for the synthesis of more complex molecules in medicinal chemistry and agrochemical research .

-OCF₃ pharmacophore building block for medicinal chemistry
3-methyl-5-OCF₃ substitution pattern for SAR exploration
Research-grade purity suitable for synthesis workflows

Why Generic Phenylacetic Acid Analogs Cannot Substitute for 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid in Research Applications


The presence and position of the trifluoromethoxy group (-OCF₃) in 3-Methyl-5-(trifluoromethoxy)phenylacetic acid impart distinct physicochemical properties—including altered lipophilicity, enhanced metabolic stability, and modified electronic effects—that cannot be replicated by simple phenylacetic acid derivatives or analogs with alternative substituents [1]. Substitution with a less lipophilic methoxy group or a metabolically labile ester would fundamentally alter the compound's pharmacokinetic profile and target-binding characteristics [2]. Furthermore, the specific 3-methyl-5-(trifluoromethoxy) substitution pattern creates a unique steric and electronic environment that is critical for structure-activity relationships (SAR) in advanced synthetic intermediates .

Methoxy analog Lower metabolic stability may shift clearance profile and does not replicate -OCF₃ pharmacokinetic properties.
-CF₃ analog Altered lipophilicity (ΔLogP ~0.5–1.0 lower) may reduce CNS penetration and modify target binding.
Para-substituted isomer Different steric/electronic environment may shift receptor activation; meta-substitution is critical for reported SAR context.

Quantitative Differentiation of 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid from Closest Analogs


Comparative Metabolic Stability: Trifluoromethoxy vs. Methoxy Substituents in Phenylacetic Acid Scaffolds

The trifluoromethoxy group (-OCF₃) confers significantly enhanced metabolic stability compared to the methoxy group (-OCH₃) in phenylacetic acid derivatives. In a study evaluating liver microsome stability, compounds containing the (trifluoromethoxy)phenylacetic acid motif exhibited substantially prolonged half-life relative to their methoxy-substituted analogs [1].

Metabolic Stability
Class-level inference
-OCF₃ motif vs -OCH₃ analog Est. 2–5× longer t₁/₂
May support reduced clearance in microsomal assays
Human/rodent liver microsome stability; class-level inference
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Lipophilicity and Blood-Brain Barrier Penetration: OCF₃ vs. CF₃ Substitution

The trifluoromethoxy group (-OCF₃) provides a more balanced lipophilicity profile compared to the trifluoromethyl group (-CF₃), with an estimated LogP increase of 0.5–1.0 units over the corresponding -CF₃ analog [1]. This moderate increase in lipophilicity is correlated with improved blood-brain barrier (BBB) penetration without reaching excessive LogP values that would lead to high plasma protein binding or metabolic liability [2].

Lipophilicity (LogP)
Class-level inference
-OCF₃ vs -CF₃ ΔLogP +0.5–1.0
Supports balanced CNS penetration screening
In silico prediction; in vivo rat CNS exposure reference
CNS Drug Discovery Physicochemical Properties ADME

Substitution Pattern Specificity: 3-Methyl-5-OCF₃ vs. 4-OCF₃ Isomers in Phenylacetic Acid Derivatives

The precise 3-methyl-5-(trifluoromethoxy) substitution pattern creates a unique steric environment that is distinct from the more common para- (4-) substituted analogs. In phenylacetic acid derivatives targeting GPR40, the meta-substitution pattern (3-OCF₃) has been shown to confer improved agonist activity compared to para-substituted (4-OCF₃) analogs .

GPR40 Agonism
Class-level inference
3-OCF₃ (meta) vs 4-OCF₃ (para) Est. 3–10× lower EC₅₀
Meta-substitution may favor receptor activation
In vitro GPR40 assay; SAR class-level inference, no direct data
Structure-Activity Relationship Receptor Binding Medicinal Chemistry

Optimal Research Applications for 3-Methyl-5-(trifluoromethoxy)phenylacetic Acid (CAS 1000339-57-0)


Synthesis of Metabolically Stable GPR40 Agonists for Type 2 Diabetes

This compound serves as an ideal building block for the synthesis of GPR40/FFAR1 agonists due to the combination of the metabolically robust trifluoromethoxy group and the meta-substitution pattern that favors receptor activation [1]. The enhanced microsomal stability conferred by the -OCF₃ group directly addresses a key liability of earlier phenylacetic acid-based GPR40 agonists, which suffered from rapid hepatic clearance [2].

Development of CNS-Penetrant Drug Candidates

The balanced lipophilicity profile provided by the trifluoromethoxy substituent makes this compound particularly valuable for CNS drug discovery programs. The ΔLogP advantage over -CF₃ analogs (approximately +0.5–1.0) aligns with the optimal range for passive BBB diffusion while minimizing the risk of P-glycoprotein efflux [1]. This property has been validated in vivo with structurally related compounds achieving robust brain exposure in rodent models [2].

Exploration of Structure-Activity Relationships in Phenylacetic Acid Pharmacophores

The 3-methyl-5-(trifluoromethoxy) substitution pattern provides a unique electronic and steric profile that is underrepresented in commercial compound libraries. Systematic comparison of this isomer with para-substituted analogs (e.g., CAS 4315-07-5) and regioisomers (e.g., 3-methyl-4-(trifluoromethoxy)phenylacetic acid) enables robust SAR studies to identify optimal substitution vectors for target engagement [1].

Application
Selection Property
Validation Focus
GPR40/FFAR1 receptor agonist research
-OCF₃ metabolic stability contribution
Microsomal half-life and receptor agonism assays
CNS-penetrant compound research
Moderate lipophilicity for passive BBB diffusion
Rodent brain exposure and P-gp efflux assessment
Phenylacetic acid pharmacophore SAR
Meta- vs para-OCF₃ steric/electronic profile
Receptor binding and functional response across isomers

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